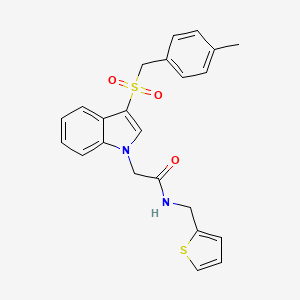

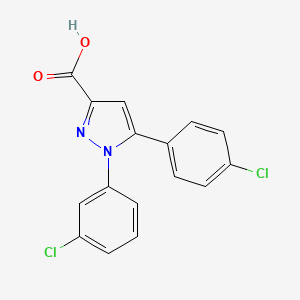

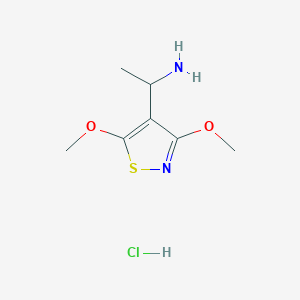

![molecular formula C18H18N2O2S B2754385 N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide CAS No. 941877-40-3](/img/structure/B2754385.png)

N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, given the rich chemistry of the thiazole ring . The thiazole ring can undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Structure-Function Relationship in Thiazolides

Thiazolides, including N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide derivatives, have been studied for their anti-infectious properties against a range of pathogens and their ability to induce apoptosis in cancer cell lines. For instance, thiazolide derivatives are known for their action against intestinal protozoan parasites, bacteria, and viruses, with some compounds showing selective cytotoxicity towards colon carcinoma cells by interacting with specific cellular targets like the detoxification enzyme GSTP1. This interaction is critical for inducing cell death, highlighting the importance of structural variations in thiazolides for their biological activity (Brockmann et al., 2014).

Synthetic Applications and Chemical Properties

On the synthetic side, benzothiazole derivatives, closely related to the query compound, have been synthesized and characterized, demonstrating their utility in chemical synthesis. Such compounds possess unique structural motifs that are potentially suitable for metal-catalyzed C-H bond functionalization reactions, opening avenues for the development of novel synthetic methodologies (Hamad H. Al Mamari et al., 2019).

Anticancer Potential

Furthermore, some thiazole derivatives have been identified as potent anticancer agents, showing efficacy in arresting cells in mitosis, leading to cell death. This activity is attributed to the inhibition of kinesin spindle protein (KSP), suggesting that such compounds, including this compound derivatives, could be explored for their anticancer properties (Theoclitou et al., 2011).

Enzyme Inhibition and Biological Activities

The enzyme inhibitory properties of thiazole derivatives, including potential antibacterial and antifungal activities, have also been documented. These compounds have been synthesized and evaluated for their biological activities, showing moderate to significant effects in various assays. Such studies underscore the versatility of thiazole derivatives in targeting different biological pathways and their potential therapeutic applications (Gull et al., 2016).

作用機序

Target of Action

N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-butoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of cell wall biosynthesis, which is vital for the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the biochemical pathway responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, indicating potential interactions with bacterial enzymes or proteins .

Cellular Effects

Some benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-16-17(11-14)23-12-19-16/h4-8,10-12H,2-3,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPGPOQBKLZYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

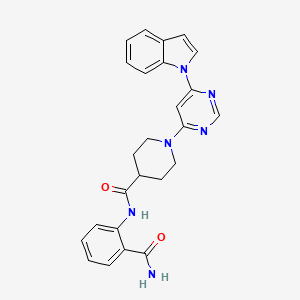

![7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)

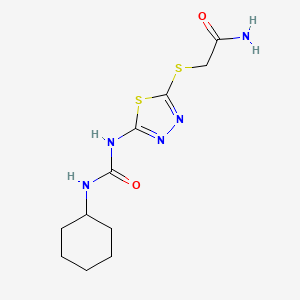

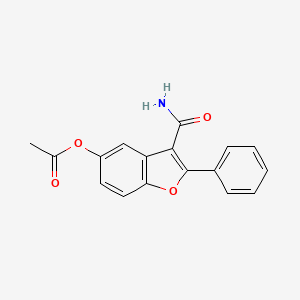

![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

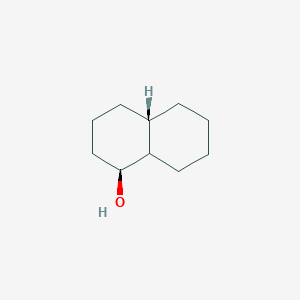

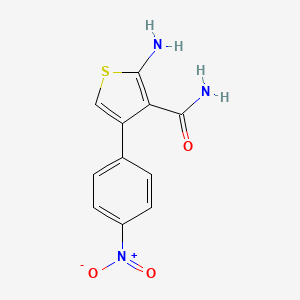

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

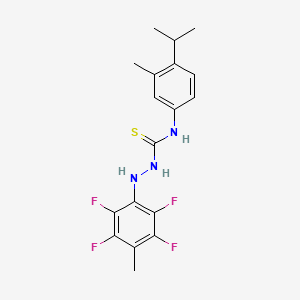

![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)

![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)